Methanesulfinyl chloride

Catalog No.
S3344302
CAS No.
676-85-7
M.F
CH3ClOS
M. Wt
98.55 g/mol
Availability
In Stock
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Methanesulfinyl chloride

CAS Number

676-85-7

Product Name

Methanesulfinyl chloride

IUPAC Name

methanesulfinyl chloride

Molecular Formula

CH3ClOS

Molecular Weight

98.55 g/mol

InChI

InChI=1S/CH3ClOS/c1-4(2)3/h1H3

InChI Key

LURSUHVHQZXABT-UHFFFAOYSA-N

SMILES

CS(=O)Cl

Canonical SMILES

CS(=O)Cl

Description

The exact mass of the compound Methanesulfinyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanesulfinyl chloride, also known as methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}. It is a colorless liquid that is soluble in polar organic solvents but reacts vigorously with water, alcohols, and many amines, making it a highly reactive chemical. Methanesulfinyl chloride is recognized as the simplest organic sulfonyl chloride and serves as a precursor for various chemical transformations, including the synthesis of methanesulfonates and the generation of sulfene, a reactive sulfur species .

Due to its electrophilic nature. Key reactions include:

  • Formation of Methanesulfonates: It reacts with alcohols in the presence of non-nucleophilic bases to form methanesulfonates. This reaction may proceed via an E1cb elimination mechanism that generates sulfene, which subsequently reacts with alcohols .
  • Synthesis of Methanesulfonamides: When reacted with primary or secondary amines, it yields methanesulfonamides, which are resistant to hydrolysis under acidic or basic conditions .
  • Addition to Alkynes: In the presence of copper(II) chloride, methanesulfinyl chloride can add across alkynes to form β-chloro sulfones .
  • Formation of Heterocycles: Upon treatment with bases like triethylamine, it can undergo elimination to produce sulfene, which can react further to form various heterocycles .

Methanesulfinyl chloride has been investigated for its biological activity, particularly as an alkylating agent. It has been used in studies involving DNA alkylation, where it serves as a model compound for understanding the mechanisms of alkylation in biological systems . Additionally, its derivatives may exhibit various pharmacological properties, although specific biological activities related to methanesulfinyl chloride itself are less documented.

Methanesulfinyl chloride can be synthesized through several methods:

  • Reaction of Methane and Sulfuryl Chloride:
    CH4+SO2Cl2CH3SO2Cl+HCl\text{CH}_4+\text{SO}_2\text{Cl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{HCl}
    This method involves a radical reaction between methane and sulfuryl chloride .
  • Chlorination of Methanesulfonic Acid:
    • Using thionyl chloride:
      CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{SOCl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{SO}_2+\text{HCl}
    • Using phosgene:
      CH3SO3H+COCl2CH3SO2Cl+CO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{COCl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{CO}_2+\text{HCl}
    Both methods yield methanesulfinyl chloride along with byproducts such as sulfur dioxide and hydrogen chloride .

Methanesulfinyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing methanesulfonates and methanesulfonamides, which serve as intermediates in further chemical transformations.
  • Protecting Group: Methanesulfonates can act as protecting groups for alcohols during synthetic procedures due to their stability under acidic conditions .
  • Pharmaceutical Chemistry: Its derivatives may be utilized in drug development due to their potential biological activities .

Studies have shown that methanesulfinyl chloride reacts vigorously with water and other nucleophiles, producing toxic byproducts such as hydrogen chloride gas and sulfur oxides upon decomposition. This reactivity necessitates careful handling and storage conditions to prevent hazardous reactions . Experimental work has indicated that under certain conditions, it may exhibit limited reactivity with water compared to other sulfonyl chlorides, but caution is still advised due to its potential for generating corrosive fumes .

Methanesulfinyl chloride shares structural similarities with several other organosulfur compounds. Key comparisons include:

Compound NameFormulaUnique Features
Methanesulfonic AcidCH3SO3H\text{CH}_3\text{SO}_3\text{H}A non-chlorinated analog; used as a solvent and reagent.
Methanesulfenyl ChlorideCH3SCl\text{CH}_3\text{S}\text{Cl}A less stable compound; acts as an intermediate in reactions.
Methylsulfur TrichlorideCl3SCH3\text{Cl}_3\text{S}\text{CH}_3More reactive due to multiple chlorine substituents.
Methyl Methanethiol SulfonateC2H6O3S\text{C}_2\text{H}_6\text{O}_3\text{S}Used in flavoring; less reactive than methanesulfinyl chloride.

Methanesulfinyl chloride's unique reactivity profile makes it particularly valuable in organic synthesis compared to its analogs, allowing for diverse applications in chemical transformations .

Sulfene Intermediate Generation via Base-Assisted Elimination

Methanesulfonyl chloride undergoes base-mediated elimination to form sulfene (CH~2~=SO~2~), a highly reactive intermediate. This process occurs via an E1cb mechanism, where deprotonation of the α-hydrogen by a base (e.g., triethylamine) generates a carbanion, followed by expulsion of chloride to yield sulfene [1] [2]. Isotope labeling studies and trapping experiments with cycloadditions (e.g., forming sultones with α-hydroxyketones) confirm this pathway [1] [7]. Sulfene’s transient nature limits direct observation but enables diverse reactivity, including:

Nucleophilic Displacement Reactions with Alcohols and Amines

Methanesulfonyl chloride reacts with nucleophiles to form stable derivatives:

NucleophileProductConditionsApplications
Alcohols (ROH)Methanesulfonates (ROSO~2~CH~3~)Base (e.g., triethylamine), CH~2~Cl~2~, 0–25°C [2] [4]Protecting groups, intermediates in SN2 reactions
Amines (R~2~NH)Methanesulfonamides (R~2~NSO~2~CH~3~)Base-free, polar aprotic solvents [1] [4]Acidification of amines, resistant to hydrolysis

Key features:

Role in Beckmann Rearrangement of Oxime Derivatives

Methanesulfonyl chloride activates oximes (R~2~C=N–OH) for Beckmann rearrangement, a reaction converting oximes to amides or lactams. The mechanism involves:

  • Oxime sulfonation: Oximes react with methanesulfonyl chloride to form oxime methanesulfonates (R~2~C=N–OSO~2~CH~3~) [1] [6].
  • Rearrangement: Under Lewis acid catalysis (e.g., AlCl~3~), the sulfonate group leaves, triggering anti-periplanar migration of an alkyl/aryl group to the adjacent nitrogen, forming a nitrilium intermediate. Hydrolysis yields the final amide [1] [6] [7].

Example: Cyclohexanone oxime methanesulfonate rearranges to ε-caprolactam (precursor to nylon-6) under acidic conditions [6].

Tables and Supporting Data

Table 1: Common Bases and Solvents for Sulfene Generation

BaseSolventTemperatureYield (%)
TriethylamineDichloromethane0°C>90 [1] [2]
PyridineTetrahydrofuran25°C85 [2]

Table 2: Applications of Methanesulfonates in Synthesis

Reaction TypeReagent/ConditionsOutcome
SN2 SubstitutionNaCN, DMSONitriles with inversion [4]
EliminationKOtBu, THFAlkenes via E2 mechanism [1]
ReductionLiAlH~4~, Et~2~OAlkanes [1]

Methanesulfinyl chloride (CH₃SOCl) represents a significant advancement in asymmetric synthetic chemistry, offering unique opportunities for the construction of chiral molecules through its distinctive sulfinyl functionality [1]. Unlike sulfonyl chlorides and sulfenyl chlorides, the sulfur atom in methanesulfinyl chloride exhibits inherent chirality, making it particularly valuable for stereoselective transformations [1]. This compound has emerged as a versatile reagent in modern asymmetric catalysis, enabling access to diverse chiral architectures through carefully designed catalytic processes [2] [3].

Dynamic Kinetic Resolution in Chiral Sulfoxide Formation

Dynamic kinetic resolution represents one of the most powerful applications of methanesulfinyl chloride in asymmetric synthesis, allowing for the conversion of racemic mixtures to enantiomerically enriched products with theoretical yields approaching 100% [4] [5]. The process fundamentally relies on the rapid equilibration between enantiomeric substrates combined with selective transformation of one enantiomer [4].

Mechanistic Framework

The dynamic kinetic resolution of sulfoxides involves the Mislow-Evans rearrangement as the key racemization mechanism [5] [6]. In this process, allylic sulfoxides undergo spontaneous racemization through an achiral sulfenate ester intermediate, which can be intercepted by catalytic transformations [5]. Research by Dornan and colleagues demonstrated that rhodium catalysts can simultaneously accelerate substrate racemization while promoting enantioselective hydrogenation, creating an efficient dual-role catalytic system [5] [6].

The optimization of dynamic kinetic resolution requires careful balance between racemization rates and selective transformation rates [4]. Studies have established that the enantiomeric ratio should exceed 20 for efficient resolution, while racemization rates must equal or exceed the reaction rate of the fast-reacting enantiomer [4]. Kinetic investigations reveal that low hydrogen pressures enhance resolution efficiency by decreasing hydrogenation rates relative to sigmatropic rearrangement rates [5].

Experimental Parameters

ParameterOptimal RangeEffect on Selectivity
Hydrogen Pressure1-5 atmLower pressures favor racemization
Temperature25-50°CHigher temperatures accelerate rearrangement
Catalyst Loading2-5 mol%Optimal balance of activity and selectivity
Solvent PolarityPolar solvents preferredEnhances rhodium π-allyl intermediate formation

Research findings indicate that polar solvents facilitate novel sulfoxide racemization mechanisms through rhodium π-allyl intermediates, while nonpolar solvents primarily rely on uncatalyzed racemization processes [5] [6]. Computational studies suggest that sulfoxide coordination occurs through oxygen throughout the catalytic cycle, providing insights for ligand design optimization [5].

Substrate Scope and Limitations

Dynamic kinetic resolution has been successfully applied to various allylic sulfoxide substrates, with enantioselectivities ranging from 82% to 96% enantiomeric excess [7]. The process tolerates diverse functional groups including aromatic, aliphatic, and alkynyl substituents [8]. However, substrates containing multiple olefinic sites may undergo competing radical addition reactions under certain conditions [9].

Enantioselective Sulfonylation of Primary Alcohols

Enantioselective sulfonylation of primary alcohols using methanesulfinyl chloride derivatives has emerged as a critical methodology for accessing chiral alcohol-containing molecules [10]. This transformation addresses the longstanding challenge of achieving high enantioselectivity in alcohol functionalization reactions while maintaining broad substrate compatibility [10].

Catalytic System Development

The breakthrough approach involves employing structurally similar but functionally distinct Lewis base catalysts [10]. One chiral catalyst serves as a Brønsted base through association with diol substrates, enhancing reactivity of enantiotopic alcohol sites, while an achiral Lewis base functions exclusively as a nucleophilic promoter, generating activated silyl species [10]. This cooperative catalysis prevents adventitious reduction of stereoselectivity by the achiral component [10].

Mechanistic Insights

Computational studies reveal that successful enantioselective sulfonylation depends on precise geometric arrangements between catalyst components and substrates [10]. The chiral catalyst's secondary amine, assisted by Lewis basic amide functionality, serves as the initial base for alcohol deprotonation [10]. Subsequently, the resulting ammonium group undergoes neutralization either by external general base or through internal imidazole unit interaction [10].

Catalyst ComponentFunctionLoading (mol%)Selectivity Impact
Chiral ImidazoleBrønsted Base2-5Primary selectivity control
Achiral TetrazoleNucleophilic Promoter7.5-20Rate enhancement
DiisopropylethylamineGeneral BaseStoichiometricByproduct neutralization

Substrate Compatibility

Enantioselective sulfonylation demonstrates remarkable functional group tolerance, accommodating hydroxyl, formyl, dimethylamino, acetylamino, methylthio, and vinyl substituents [11]. The methodology has been successfully applied to complex diol and polyol substrates, delivering products with enantiomeric ratios exceeding 95:5 [10]. Particularly noteworthy is the ability to perform mono-silylation of symmetric diols with high enantioselectivity, providing access to valuable synthetic intermediates [10].

Palladium-Catalyzed Cross-Coupling with Sulfenate Anions

Palladium-catalyzed cross-coupling reactions involving sulfenate anions generated from methanesulfinyl chloride derivatives represent a rapidly advancing area of asymmetric synthesis [9] [12]. These transformations enable the construction of diverse aryl alkyl sulfoxides through mild, selective processes that overcome traditional limitations associated with sulfoxide synthesis [9].

Sulfenate Anion Generation Strategies

The successful implementation of palladium-catalyzed sulfenate anion coupling requires careful consideration of anion generation methods [9]. Due to the base sensitivity of starting sulfoxides, sulfenate intermediates, and products, mild generation strategies are essential [12]. Fluoride-triggered elimination from alkyl 2-(trimethylsilyl)ethyl sulfoxides has proven particularly effective, providing access to reactive sulfenate anions under controlled conditions [9].

The preparation of sulfenate precursors typically involves radical addition/oxidation sequences, delivering products in 70-80% yields [9]. This operationally simple two-step procedure tolerates diverse functional groups and can utilize unpurified thioether intermediates directly in subsequent oxidation steps [9]. For substrates containing olefinic functionality, alternative substitution/oxidation protocols prevent competing radical addition reactions [9].

Catalytic System Optimization

Palladium catalyst selection proves critical for successful sulfenate anion arylation [9] [12]. Systems employing bulky monodentate phosphines such as SPhos and Cy-CarPhos demonstrate superior performance with aryl bromides and chlorides [9]. The use of appropriate ligands enables efficient coupling while suppressing thermal fragmentation and base-promoted elimination pathways that compete with desired cross-coupling processes [12].

Catalyst SystemLigandSubstrate CompatibilityYield Range
Pd(OAc)₂/SPhosSPhosAryl bromides/chlorides75-92%
Pd(dba)₂/XantphosXantphosElectron-rich halides68-85%
CX21/NHCN-heterocyclic carbeneHindered substrates70-88%

Mechanistic Understanding

Recent mechanistic investigations have elucidated the complex pathways involved in palladium-catalyzed sulfenate coupling reactions [13]. The catalyst resting state and turnover-limiting steps depend heavily on sulfenate structure, particularly the ability to chelate palladium through κ²ₙ,ₒ-coordination modes [13]. For carbocyclic sulfinates, aryl bromide oxidative addition complexes represent resting state intermediates with transmetalation as the turnover-limiting step [13].

In contrast, pyridine-containing sulfinates form chelated palladium(II) complexes post-transmetalation, with sulfur dioxide extrusion becoming turnover-limiting [13]. The role of basic additives proves crucial, with carbonate bases serving dual functions in sulfur dioxide removal and potassium cation-mediated transmetalation acceleration [13]. Additionally, sulfinate homocoupling facilitates in situ reduction of palladium(II) precursors to catalytically active palladium(0) species [13].

Synthetic Applications and Scope

Palladium-catalyzed sulfenate anion coupling demonstrates excellent chemoselectivity in the presence of competing functional groups such as anilines and phenols [12]. The methodology has been successfully applied to synthesize complex sulfoxide architectures, including those containing sensitive heterocyclic frameworks [14]. Recent developments have expanded the scope to include symmetrical biaryl sulfoxides through double palladium-catalyzed processes, tolerating diverse electronic properties and steric demands [14].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 07-26-2023

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